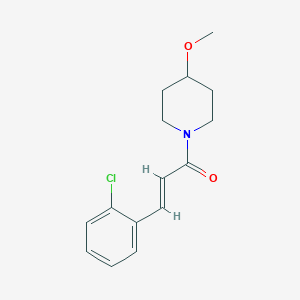![molecular formula C23H26N2O4S B2417926 4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide CAS No. 727689-20-5](/img/structure/B2417926.png)
4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H26N2O4S and its molecular weight is 426.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymorph Studies
- Polymorphs in Pharmaceuticals: The study by Fedorov et al. (2017) explored polymorphs of tolazamide, a compound with a sulfonylurea structure similar to the query compound. This research is significant in understanding the behavior of different polymorphic forms, which is crucial for pharmaceutical applications.
Corrosion Inhibition
- Corrosion Inhibition in Metals: Research by Sappani and Karthikeyan (2014) investigated compounds with structures akin to the query compound for their role in inhibiting mild steel corrosion. This highlights the potential application of such compounds in protecting metals from corrosive environments.
Anticancer Activity
- Cytotoxic Activity Against Cancer Cells: The work of Ravichandiran et al. (2019) evaluated phenylaminosulfanyl-1,4-naphthoquinone derivatives, which are structurally related to the query compound, for their potent cytotoxic activity against various human cancer cell lines. This suggests a potential application in cancer therapy.
Antibacterial Properties
- Antibacterial Evaluation: Ravichandiran, Premnath, and Vasanthkumar (2015) synthesized and evaluated derivatives similar to the query compound for their antibacterial properties. Such compounds could be significant in the development of new antibacterial agents.
Optical and Material Science
- Optical Analysis of Organic Materials: In a study by Antony et al. (2019), derivatives structurally related to the query compound were synthesized and analyzed for their linear and nonlinear optical properties. This implies potential applications in the field of material science and photonics.
Polymer Science
- Development of Polyimides: Research by Mehdipour‐Ataei, Sarrafi, and Hatami (2004) involved the synthesis of novel diamines with sulfone, ether, and amide structures, related to the query compound, for the development of heat-resistant polyimides. This indicates their utility in advanced polymer synthesis.
Medical Imaging
- Imaging of Biological Receptors: A study by Hamill et al. (1996) developed radiolabelled compounds with structures similar to the query compound for imaging angiotensin II receptors. This could be significant in medical diagnostics.
Catalysis
- Catalysis in Organic Synthesis: The research by Zhang et al. (2015) utilized tert-butyl phenyl sulfoxides, which are related to the query compound, as precatalysts in organic synthesis. This shows their potential use in catalytic processes.
Eigenschaften
IUPAC Name |
4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-23(2,3)19-10-12-21(13-11-19)30(27,28)25-15-17-6-8-18(9-7-17)22(26)24-16-20-5-4-14-29-20/h4-14,25H,15-16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPSFWPZUCMAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2417843.png)
![(E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide](/img/structure/B2417844.png)
![(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2417846.png)




![N-(diphenylmethylene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2417855.png)


![N-[(2-chlorophenyl)methyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2417860.png)
![N-[(2-Ethoxyphenyl)methyl]-N-[(1-hydroxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2417861.png)
![2-Amino-2-[4-(dimethylamino)-2-methylphenyl]acetic acid](/img/structure/B2417862.png)
![2-(2-ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2417864.png)
